Tuboimosida II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Tubeimoside-B tiene una amplia gama de aplicaciones en investigación científica:

Química: Sirve como un compuesto modelo para estudiar los saponósidos triterpénicos y sus propiedades químicas.

Biología: Tubeimoside-B se utiliza para investigar procesos celulares, incluida la apoptosis y la regulación del ciclo celular.

Medicina: Sus propiedades antitumorales y antiinflamatorias lo convierten en un candidato para el desarrollo de nuevos agentes terapéuticos. La investigación ha demostrado su potencial en el tratamiento de cánceres, enfermedades inflamatorias e infecciones virales.

Industria: Tubeimoside-B se explora para su uso en el desarrollo de pesticidas naturales y otras aplicaciones agrícolas .

Mecanismo De Acción

Tubeimoside-B ejerce sus efectos a través de múltiples dianas moleculares y vías:

Actividad antitumoral: Induce la apoptosis en las células cancerosas activando caspasas e interrumpiendo la función mitocondrial. También inhibe la proliferación celular al modular vías de señalización como PI3K/Akt y MAPK.

Actividad antiinflamatoria: Tubeimoside-B reduce la inflamación al inhibir la producción de citocinas proinflamatorias y enzimas como COX-2 e iNOS.

Actividad antiviral: Interfiere con la replicación y el ensamblaje viral, lo que reduce la carga viral

Análisis Bioquímico

Biochemical Properties

Tubeimoside II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Tubeimoside II is with the enzyme caspase-3, which is involved in the execution phase of apoptosis. Tubeimoside II activates caspase-3, leading to programmed cell death in cancer cells . Additionally, Tubeimoside II interacts with the protein Bcl-2, a key regulator of apoptosis. By downregulating Bcl-2, Tubeimoside II promotes apoptosis in cancer cells . The compound also affects the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. Tubeimoside II inhibits topoisomerase II, leading to DNA damage and cell death .

Cellular Effects

Tubeimoside II exerts significant effects on various types of cells and cellular processes. This compound also influences cell signaling pathways, such as the MKK4-p38α axis, which plays a critical role in cell survival and apoptosis . Tubeimoside II has been shown to suppress tumor growth by inducing methuosis in a xenograft mouse model of hepatocellular carcinoma . Furthermore, Tubeimoside II affects gene expression by modulating the activity of transcription factors and other regulatory proteins . It also impacts cellular metabolism by altering lipid metabolism, particularly cholesterol biosynthesis .

Molecular Mechanism

The molecular mechanism of Tubeimoside II involves several key processes. At the molecular level, Tubeimoside II binds to and activates caspase-3, leading to the cleavage of various substrates and the execution of apoptosis . The compound also inhibits the activity of topoisomerase II, resulting in DNA damage and cell death . Tubeimoside II downregulates the expression of Bcl-2, promoting apoptosis in cancer cells . Additionally, Tubeimoside II induces methuosis by hyperactivating the MKK4-p38α axis and boosting lipid metabolism, especially cholesterol biosynthesis . These molecular interactions highlight the multifaceted mechanism of action of Tubeimoside II.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tubeimoside II change over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the induction of apoptosis and methuosis by Tubeimoside II occurs within hours of treatment, with significant cell death observed after 24 to 48 hours . Long-term effects of Tubeimoside II include sustained suppression of tumor growth and reduced metastasis in animal models . These findings suggest that Tubeimoside II maintains its efficacy over time, making it a valuable therapeutic agent.

Dosage Effects in Animal Models

The effects of Tubeimoside II vary with different dosages in animal models. At low doses, Tubeimoside II effectively induces apoptosis and methuosis in cancer cells without causing significant toxicity . At higher doses, Tubeimoside II can cause adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window of Tubeimoside II is relatively narrow, necessitating careful dose optimization to maximize its antitumor effects while minimizing toxicity . Studies have shown that combining Tubeimoside II with other chemotherapeutic agents can enhance its efficacy and reduce the required dosage .

Metabolic Pathways

Tubeimoside II is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound has been shown to boost cholesterol biosynthesis by upregulating the expression of key enzymes involved in this pathway . Additionally, Tubeimoside II affects the activity of enzymes involved in fatty acid metabolism, leading to alterations in metabolic flux and metabolite levels . These metabolic changes contribute to the overall antitumor effects of Tubeimoside II by disrupting cellular homeostasis and promoting cell death .

Transport and Distribution

Tubeimoside II is transported and distributed within cells and tissues through various mechanisms. The compound is soluble in dimethyl sulfoxide and methanol but insoluble in water . Tubeimoside II interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, Tubeimoside II accumulates in specific compartments, such as the cytoplasm and lysosomes . This localization is crucial for its activity, as it allows Tubeimoside II to interact with its target enzymes and proteins effectively .

Subcellular Localization

The subcellular localization of Tubeimoside II plays a significant role in its activity and function. Tubeimoside II is primarily localized in the cytoplasm and lysosomes, where it exerts its effects on cellular processes . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . In the cytoplasm, Tubeimoside II interacts with enzymes and proteins involved in apoptosis and DNA repair . In lysosomes, Tubeimoside II induces methuosis by disrupting lysosomal membrane integrity and promoting vacuolization . These subcellular interactions are essential for the overall efficacy of Tubeimoside II as an antitumor agent.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tubeimoside-B involucra varios pasos, comenzando con el ácido oleanólico, un triterpenoide común. El proceso incluye reacciones de glicosilación para unir unidades de azúcar a la estructura principal del triterpenoide. Las condiciones de reacción típicas implican el uso de donadores y aceptores de glicósidos, con catalizadores como ácidos de Lewis para facilitar la glicosilación .

Métodos de producción industrial

La producción industrial de Tubeimoside-B se basa principalmente en la extracción de Bolbostemma paniculatum. El material vegetal se somete a extracción con disolventes, seguida de purificación cromatográfica para aislar Tubeimoside-B. Este método asegura la alta pureza del compuesto y es más rentable que las rutas sintéticas .

Análisis De Reacciones Químicas

Tipos de reacciones

Tubeimoside-B se somete a varias reacciones químicas, incluyendo:

Oxidación: Tubeimoside-B se puede oxidar para formar diferentes derivados, que pueden exhibir actividades biológicas alteradas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la estructura principal del triterpenoide, lo que potencialmente conduce a nuevos compuestos con propiedades únicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados glicosilados de Tubeimoside-B, cada uno con actividades biológicas potencialmente diferentes .

Comparación Con Compuestos Similares

Tubeimoside-B se compara con otros saponósidos triterpénicos como:

Tubeimoside-A: Exhibe actividades biológicas similares pero con diferentes perfiles de potencia y toxicidad.

Tubeimoside-C: Muestra actividades antiinflamatorias y antitumorales más fuertes pero mayor toxicidad aguda en comparación con Tubeimoside-B.

Ácido oleanólico: El compuesto principal de Tubeimoside-B, ampliamente estudiado por sus propiedades hepatoprotectoras y antiinflamatorias .

Tubeimoside-B destaca por su perfil equilibrado de alta actividad biológica y toxicidad relativamente baja, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.

Propiedades

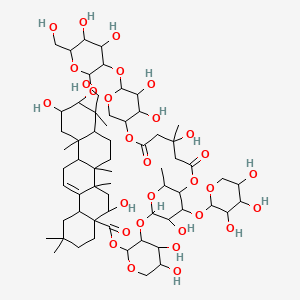

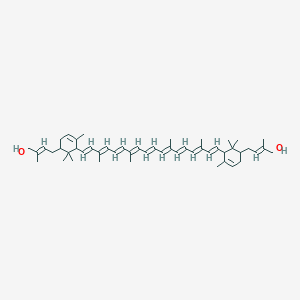

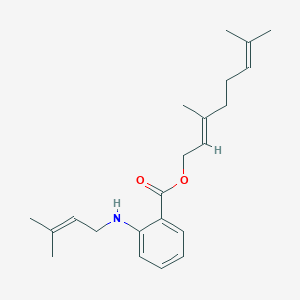

IUPAC Name |

7,8,18,28,29,35,51,55,56,58-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98O30/c1-25-46-47(89-51-43(77)38(72)29(67)21-82-51)45(79)53(85-25)91-48-39(73)30(68)22-83-54(48)93-56(80)63-14-13-57(2,3)15-27(63)26-9-10-34-59(5)16-28(66)50(60(6,24-65)33(59)11-12-61(34,7)62(26,8)17-35(63)69)92-55-49(42(76)40(74)31(20-64)87-55)90-52-44(78)41(75)32(23-84-52)86-36(70)18-58(4,81)19-37(71)88-46/h9,25,27-35,38-55,64-69,72-79,81H,10-24H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWAAJJGXQJTTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

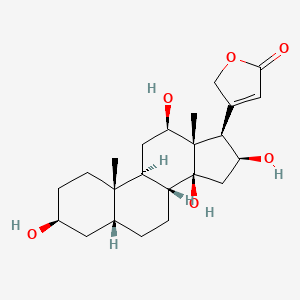

Q1: What is the structure of Tubeimoside II and how does it relate to its biological activity?

A: Tubeimoside II is a cyclic bisdesmoside belonging to the oleanane type of triterpenoid saponins. [, , , , ] While its full spectroscopic data requires further collation from the literature, its structure notably features a C-16 hydroxyl group, distinguishing it from Tubeimoside I. This hydroxyl group plays a crucial role in enhancing the biological activity of Tubeimoside II and reducing its toxicity compared to Tubeimoside I. [, ]

Q2: How does Tubeimoside II exert its anti-tumor effects?

A: Research suggests that Tubeimoside II exhibits its anti-tumor activity through multiple mechanisms. It has been shown to induce cell cycle arrest and programmed cell death (apoptosis) in various cancer cell lines. [] Specifically, Tubeimoside II can promote tumor cell stagnation in the G2/M phase of the cell cycle, thereby inhibiting proliferation. [] Additionally, studies indicate that Tubeimoside II can inhibit TGF-β1-induced metastatic progression in human retinoblastoma cells by suppressing redoxosome-dependent EGFR activation. []

Q3: Are there any studies comparing the efficacy of Tubeimosides I, II, and III?

A: Yes, comparative studies have revealed a structure-activity relationship among these three Tubeimosides. Tubeimoside II demonstrates stronger anti-inflammatory, anti-tumor, and anti-tumorigenic activities compared to Tubeimoside I, while also exhibiting lower toxicity. [] Similarly, Tubeimoside III shows even greater potency than Tubeimoside II but comes with increased toxicity. [] These findings highlight the potential of Tubeimoside II as a promising candidate for cancer chemoprevention and chemotherapy. []

Q4: What analytical techniques are used to identify and quantify Tubeimoside II in plant material?

A: Researchers utilize High-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry (HPLC-ESI/MS) for the identification and quantification of Tubeimoside II. [] Additionally, a novel and sensitive method employing High-Performance Liquid Chromatography - Evaporative Light Scattering Detection (HPLC-ELSD) has also been developed for analysis. [] These techniques allow for the accurate determination of Tubeimoside II content in Rhizoma Bolbostematis samples, ensuring quality control of this traditional medicine.

Q5: Has the natural variation in Tubeimoside content been investigated?

A: Studies analyzing 15 batches of Rhizoma Bolbostematis from various habitats have confirmed that the content of Tubeimosides, including Tubeimoside II, can vary significantly depending on the source. [] This variability highlights the necessity for stringent quality control measures during the preparation and clinical application of Rhizoma Bolbostematis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252531.png)

![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)